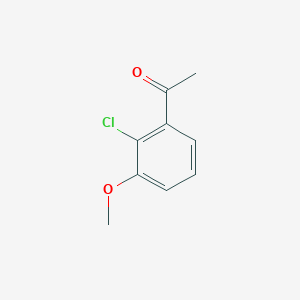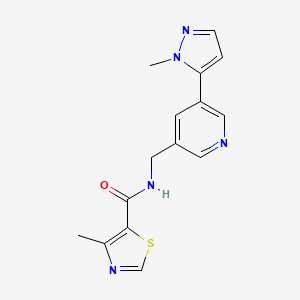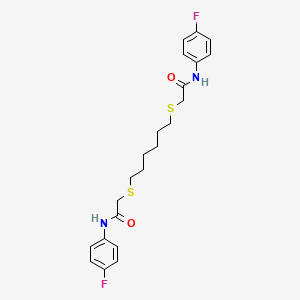![molecular formula C11H19NO2 B2871353 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287270-87-3](/img/structure/B2871353.png)
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as baclofen, is a medication used to treat muscle spasms and spasticity. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system (CNS). Baclofen acts on GABA receptors, which are responsible for inhibiting the transmission of nerve signals in the CNS.
作用機序
Baclofen acts on GABA receptors in the CNS, specifically the GABA-B receptors, which are metabotropic receptors that modulate the release of neurotransmitters in the brain. Baclofen binds to the GABA-B receptors and activates them, leading to the inhibition of neurotransmitter release. This results in the reduction of neuronal excitability and the suppression of muscle spasms and spasticity.
Biochemical and Physiological Effects:
Baclofen has been shown to have several biochemical and physiological effects in the CNS. It can reduce the release of excitatory neurotransmitters such as glutamate and increase the release of inhibitory neurotransmitters such as GABA. It can also modulate the activity of ion channels and alter the membrane potential of neurons. Baclofen has been shown to reduce muscle tone and spasticity, improve motor function, and reduce pain perception.
実験室実験の利点と制限
Baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to modulate GABA-B receptors, and its established therapeutic effects in neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential side effects, its narrow therapeutic window, and its potential for tolerance and dependence.
将来の方向性
There are several future directions for the study of 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, including the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and schizophrenia. There is also a need to explore the mechanisms underlying its analgesic effects and its potential for modulating pain perception. Additionally, there is a need to develop new formulations and delivery methods for 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid that can improve its pharmacokinetic properties and reduce its side effects.
合成法
Baclofen can be synthesized through several methods, including the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime, which is then reacted with sodium hypochlorite to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. Another method involves the reaction of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one with hydroxylamine hydrochloride to form 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-one oxime hydrochloride, which is then reacted with sodium hydroxide to yield 2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.
科学的研究の応用
Baclofen has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, including multiple sclerosis, cerebral palsy, spinal cord injury, alcohol dependence, and anxiety disorders. It has also been investigated for its analgesic properties and its ability to modulate pain perception. Baclofen has been shown to reduce muscle spasticity and improve motor function in patients with neurological disorders, as well as reduce alcohol craving and withdrawal symptoms in patients with alcohol dependence.
特性
IUPAC Name |
2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)3-10-4-11(5-10,6-10)8(12)9(13)14/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGWBTPHJJRSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)
![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)


![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

